molecular formula C36H72O54S6 B12801515 alpha-Cyclodextrin, hexakis(hydrogen sulfate) CAS No. 135514-70-4

alpha-Cyclodextrin, hexakis(hydrogen sulfate)

Cat. No.: B12801515
CAS No.: 135514-70-4
M. Wt: 1561.3 g/mol
InChI Key: FFWHUKVWDBRDGO-WWKXUIADSA-N
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Description

Alpha-Cyclodextrin, hexakis(hydrogen sulfate) is a chemically modified derivative of alpha-Cyclodextrin. Alpha-Cyclodextrin itself is a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. The hexakis(hydrogen sulfate) modification involves the addition of sulfate groups to the hydroxyl groups of the glucose units, resulting in a highly water-soluble compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclodextrin, hexakis(hydrogen sulfate) typically involves the sulfation of alpha-Cyclodextrin. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at controlled temperatures to ensure selective sulfation.

  • Chlorosulfonic Acid Method

      Reagents: Alpha-Cyclodextrin, chlorosulfonic acid, pyridine.

      Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent over-sulfation. The mixture is then neutralized and purified to obtain the desired product.

  • Sulfur Trioxide-Pyridine Method

      Reagents: Alpha-Cyclodextrin, sulfur trioxide-pyridine complex, DMF.

      Conditions: The reaction is carried out at room temperature, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of alpha-Cyclodextrin, hexakis(hydrogen sulfate) follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To control the reaction conditions precisely.

    Purification Techniques: Such

Properties

CAS No.

135514-70-4

Molecular Formula

C36H72O54S6

Molecular Weight

1561.3 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid

InChI

InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1

InChI Key

FFWHUKVWDBRDGO-WWKXUIADSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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